(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3,5-hexadien-2-one
Description
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Properties
IUPAC Name |
(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]hexa-3,5-dien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F6N2O2/c1-23(2)8-7-11(9-13(24)14(16,17)18)22-10-3-5-12(6-4-10)25-15(19,20)21/h3-9,22H,1-2H3/b8-7+,11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKKDQKAAHCHMQ-MFDVASPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=C\C(=O)C(F)(F)F)/NC1=CC=C(C=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3,5-hexadien-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H14F4N2O
- Molecular Weight : 302.27 g/mol
- IUPAC Name : this compound
Structural Analysis
The compound features a hexadienone backbone with multiple trifluoromethyl groups and a dimethylamino substituent. This unique structure may contribute to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to the target compound showed MIC values against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) in the range of 12.9 to 25.9 µM .
- Bactericidal Activity : The tested compounds demonstrated bactericidal effects with MBC values equal to MIC values, indicating effective killing of bacteria rather than merely inhibiting growth .
Anti-inflammatory Potential
The compound's anti-inflammatory properties were assessed through in vitro studies:
- NF-κB Inhibition : Several analogs of the compound were shown to attenuate lipopolysaccharide-induced NF-κB activation, suggesting a potential mechanism for reducing inflammation .
- Cytotoxicity : At concentrations up to 20 µM, no significant cytotoxic effects were observed, indicating a favorable safety profile for further testing .
Case Studies
- Topical Application in Mouse Models :
- In Vivo Studies :
The proposed mechanisms behind the biological activity of the compound include:
- Inhibition of Enzymatic Pathways : The presence of the dimethylamino group may enhance binding affinity to enzymes involved in inflammatory pathways.
- Modulation of Lipid Mediators : Compounds with trifluoromethyl groups are known to interact with lipid mediators like leukotrienes and prostaglandins, potentially leading to reduced inflammatory responses .
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationship (SAR)
| Compound Modification | Effect on Activity |
|---|---|
| Trifluoromethyl groups | Increased antimicrobial potency |
| Dimethylamino substitution | Enhanced anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
